An In-Depth Technical Guide to Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications
Abstract: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a pivotal bifunctional chemical intermediate, highly valued in the realms of medicinal chemistry and organic synthesis. Its structure incorporates a piperidine scaffold, a common motif in a multitude of pharmacologically active agents, along with two key functional groups: a benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a highly reactive acyl chloride at the 3-position. This combination makes it an exceptionally useful building block for introducing the piperidine core into more complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, an analysis of its reactivity, and a discussion of its applications for researchers, scientists, and drug development professionals.
Compound Identification and Core Structure
Accurate identification is the foundation of sound scientific application. Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is characterized by a piperidine ring where the amine is protected as a benzyl carbamate and the C3 position is functionalized as an acyl chloride.
| Identifier | Value | Source |
| IUPAC Name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | N/A |
| CAS Number | 216502-94-2 | [1] |
| Molecular Formula | C₁₄H₁₆ClNO₃ | [1] |
| Molecular Weight | 281.74 g/mol | [1] |
| SMILES | O=C(N1CC(C(Cl)=O)CCC1)OCC2=CC=CC=C2 | [1] |
| Synonyms | 1-(Benzyloxycarbonyl)piperidine-3-carbonyl chloride, N-Cbz-piperidine-3-carbonyl chloride | N/A |
Physicochemical Properties and Safe Handling
The reactivity of the acyl chloride moiety dictates the compound's physical properties and necessitates specific handling procedures.
Physical Properties
| Property | Value | Source |
| Appearance | Typically an oil or low-melting solid | Inferred |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines). | Inferred |
Safety and Hazard Profile
The primary hazard associated with this compound is its corrosivity, a direct result of the acyl chloride's reactivity.
| Hazard Information | Details | Source |
| GHS Pictogram | Corrosion | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1] |
| UN Number | 1760 (Corrosive Liquid, N.O.S.) | [1] |
| Packing Group | III | [1] |
Expert Handling Protocol:
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Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors, which may be released upon contact with atmospheric moisture.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.
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Moisture Control: The compound is highly sensitive to moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to prevent hydrolysis, which degrades the reagent and generates corrosive hydrochloric acid (HCl) gas.
Synthesis and Mechanistic Rationale
The preparation of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is most efficiently achieved from its corresponding carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid. The conversion involves a standard chlorination reaction.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol details the conversion of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid to the target acyl chloride using thionyl chloride.
Materials:
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1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Rotary evaporator
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Inert atmosphere setup (Nitrogen or Argon)
Methodology:
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Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
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Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirring suspension.
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Rationale: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.
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Chlorination: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask via syringe at 0 °C.
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Rationale: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is exothermic, so slow addition at a reduced temperature is crucial for control.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution (SO₂ and HCl).
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Rationale: Heating to reflux drives the reaction to completion. The gaseous byproducts conveniently exit the system through the condenser outlet (vented to a scrubber), simplifying purification.
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Workup: Once the reaction is complete, cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure all volatile reagents are removed, the resulting crude oil can be co-evaporated with anhydrous toluene (2 x 10 mL).
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Rationale: This process yields the crude product, which is often of sufficient purity for subsequent steps. Further purification via high-vacuum distillation or chromatography is possible but often unnecessary and can lead to degradation.
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The resulting Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is typically used immediately in the next synthetic step due to its moisture sensitivity.
Chemical Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the predictable and efficient reactivity of its acyl chloride group, which is a potent electrophile.
Nucleophilic Acyl Substitution: Amide Bond Formation
The most common application is the reaction with primary or secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of countless pharmaceutical agents.
In a typical procedure, the acyl chloride is dissolved in an anhydrous aprotic solvent and cooled. The amine (1.0 eq) and a non-nucleophilic base (1.1-1.5 eq, e.g., triethylamine or DIPEA) are added. The base is crucial to neutralize the HCl byproduct, preventing the formation of an unreactive ammonium salt with the starting amine.
The Role of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including the formation and reaction of the acyl chloride. Its primary advantage is its clean and efficient removal via catalytic hydrogenation (e.g., H₂, Pd/C), which liberates the secondary amine without disturbing other functional groups like amides. This orthogonality makes the reagent ideal for complex, multi-step synthetic campaigns.
Spectroscopic and Analytical Characterization
Confirmation of the compound's identity and purity is achieved through standard spectroscopic methods. While actual spectra depend on the specific sample and instrument, the following are characteristic features:
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Two distinct and strong carbonyl (C=O) stretching bands are expected. The acyl chloride carbonyl typically appears at a high frequency, around 1800 cm⁻¹ , while the carbamate carbonyl appears at a lower frequency, around 1690-1710 cm⁻¹ .
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
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~7.3 ppm: A multiplet corresponding to the 5 aromatic protons of the benzyl group.
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~5.1 ppm: A singlet corresponding to the 2 benzylic protons (-O-CH₂-Ph).
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1.5-4.0 ppm: A series of complex and overlapping multiplets corresponding to the protons on the piperidine ring. The proton at the C3 position will be significantly deshielded.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom. The molecular ion peak (M⁺) and the M+2 peak will appear in an approximate 3:1 ratio of intensity, providing definitive evidence of the chlorine's presence.
Applications in Drug Discovery
Piperidine derivatives are integral to modern medicine, forming the core of drugs used to treat pain, psychosis, and other neurological disorders.[2][3] Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate serves as a high-value intermediate for synthesizing analogs of these drugs.
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Scaffold Hopping and Library Synthesis: The reagent allows for the rapid and efficient attachment of the piperidine-3-carboxamide moiety to a wide variety of amine-containing fragments. This enables the creation of large chemical libraries for high-throughput screening to identify new drug leads.[4]
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Lead Optimization: In drug development, modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties is critical. This reagent provides a direct route to introduce a polar, hydrogen-bond-donating/accepting group (the amide) attached to a semi-rigid cyclic scaffold, which can significantly influence how a molecule binds to its biological target.
Conclusion
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a masterful blend of stability and reactivity. The Cbz group provides robust protection for the piperidine nitrogen, while the acyl chloride offers a reliable handle for chemical elaboration, primarily through amide bond formation. Its utility in constructing complex molecules makes it an indispensable tool for synthetic chemists, particularly those in the pharmaceutical industry. Proper understanding of its properties, safe handling procedures, and reactivity is paramount to leveraging its full synthetic potential.
References
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
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PubChem. (n.d.). Benzyl piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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IndiaMART. (n.d.). Methyl 1-Benzyl-Piperidine-3-Carboxylate. Available at: [Link]
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Capot Chemical. (n.d.). MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
